2-Ethoxy-4-formyl-3-nitrophenyl acetate
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Overview
Description
2-Ethoxy-4-formyl-3-nitrophenyl acetate is an organic compound with the molecular formula C11H11NO6. It is known for its unique structural features, which include an ethoxy group, a formyl group, and a nitro group attached to a phenyl ring, along with an acetate ester. This compound is used in various chemical research and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formyl-3-nitrophenyl acetate typically involves the esterification of 2-ethoxy-4-formyl-3-nitrophenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formyl-3-nitrophenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Ethoxy-4-carboxy-3-nitrophenyl acetate.
Reduction: 2-Ethoxy-4-formyl-3-aminophenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-formyl-3-nitrophenyl acetate is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formyl-3-nitrophenyl acetate involves its reactivity with various chemical reagents. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction or substitution. The ethoxy group can be displaced by nucleophiles, leading to the formation of new compounds. These reactions are facilitated by the electronic effects of the substituents on the phenyl ring, which influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-formyl-3-nitrophenyl acetate: Similar structure with a methoxy group instead of an ethoxy group.
4-Formyl-2-methoxy-3-nitrophenyl acetate: Similar structure with a different positioning of the methoxy group.
2-Ethoxy-4-carboxy-3-nitrophenyl acetate: Similar structure with a carboxy group instead of a formyl group.
Uniqueness
2-Ethoxy-4-formyl-3-nitrophenyl acetate is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of the ethoxy group, formyl group, and nitro group allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(2-ethoxy-4-formyl-3-nitrophenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-3-17-11-9(18-7(2)14)5-4-8(6-13)10(11)12(15)16/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLWDOMUATYANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C=O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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